molecular formula C12H9Cl2NO2S B171909 4-chloro-N-(3-chlorophenyl)benzenesulfonamide CAS No. 1216-98-4

4-chloro-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B171909
CAS No.: 1216-98-4
M. Wt: 302.2 g/mol
InChI Key: WODOCQYEVFOZDC-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chlorophenyl)benzenesulfonamide is a benzenesulfonamide derivative that serves as a key scaffold in structural biology and medicinal chemistry research. The molecular structure is characterized by a twisted conformation at the sulfur atom, with the two aromatic rings inclined at a dihedral angle of approximately 77.1° . This specific geometry is a critical feature for researchers investigating structure-activity relationships in sulfonamide compounds . The crystal structure of this compound reveals that inversion-related dimers are a dominant motif, linked by pairs of N–H···O hydrogen bonds, providing a valuable model system for studying intermolecular interactions and crystal engineering . Benzenesulfonamide analogs are extensively investigated for their potential to inhibit various biologically relevant targets. They have been identified as promising kinase inhibitors, with studies showing strong binding affinity to receptor tyrosine kinases such as TrkA (Tropomyosin receptor kinase A), which is a significant target in oncology research . Furthermore, hybrid molecules incorporating benzenesulfonamide cores have demonstrated potent, broad-spectrum antimicrobial efficacy in recent studies . These compounds show particular promise against challenging Gram-negative pathogens like K. pneumoniae and P. aeruginosa , with additional research indicating their ability to suppress microbial biofilm formation, a key factor in antibiotic resistance . This makes this compound a highly relevant chemical tool for developing new antimicrobial strategies and studying virulence mechanisms.

Properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOCQYEVFOZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308420
Record name 4-chloro-N-(3-chlorophenyl)benzenesulfonamide
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-98-4
Record name NSC203891
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Record name 4-chloro-N-(3-chlorophenyl)benzenesulfonamide
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Record name 3',4-DICHLOROBENZENESULFONANILIDE
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Preparation Methods

Temperature and Stoichiometry

The patent method emphasizes strict control of thionyl chloride excess (≤10 mol%) to minimize side reactions. At higher temperatures (>60°C), premature decomposition of thionyl chloride risks reducing sulfonyl chloride yield. Laboratory protocols benefit from lower temperatures (0–25°C) to stabilize the sulfonyl chloride intermediate.

Solvent Selection

Industrial processes avoid solvents to simplify purification, whereas laboratory syntheses use chloroform for its inertness and ability to dissolve aromatic substrates. Ethanol serves dual roles as a recrystallization solvent and proton scavenger during sulfonamide formation.

Purification and Characterization

Industrial Purification

The patent describes vacuum distillation of the sulfonyl chloride melt, achieving >95% purity without fractionation. Residual 4,4'-dichlorodiphenyl sulfone is removed via alkaline washes, leveraging its insolubility in aqueous media.

Laboratory Techniques

Recrystallization from ethanol yields high-purity this compound, confirmed by melting point (146°C) and spectroscopic data. X-ray crystallography reveals a twisted molecular conformation, with a C–SO2–NH–C torsion angle of −58.4°, influencing the compound’s solid-state packing.

Spectroscopic Data :

  • FT-IR : Strong absorptions at 1170 cm⁻¹ (S=O asymmetric stretch) and 1345 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR : Aromatic protons resonate as multiplet signals between δ 7.5–8.1 ppm, with the NH proton at δ 10.2 ppm.

Ecological and Industrial Considerations

The patent’s closed-loop system recovers >99% of HCl and SO2 emissions, aligning with green chemistry principles. By contrast, laboratory methods generate aqueous waste requiring neutralization, highlighting a trade-off between scalability and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions, oxidation-reduction reactions, and coupling reactions, facilitating the formation of diverse chemical structures.

Biology

  • Antimicrobial Activity : Research has indicated that 4-chloro-N-(3-chlorophenyl)benzenesulfonamide exhibits antimicrobial properties, inhibiting the growth of various bacterial strains. This potential is linked to its ability to interfere with bacterial enzyme functions.
  • Enzyme Inhibition Studies : The compound has been studied for its effects on specific enzymes, contributing to our understanding of enzyme kinetics and inhibition mechanisms. It can form hydrogen bonds with enzyme active sites, leading to decreased enzymatic activity.

Medicine

  • Pharmaceutical Development : Ongoing research explores its potential as an antimicrobial agent and its efficacy against resistant bacterial strains. The sulfonamide group is particularly noted for its role in drug design targeting bacterial infections.
  • Cancer Research : Some studies have investigated the anticancer properties of related benzenesulfonamides, suggesting that this compound may also possess similar activities through apoptosis induction in cancer cell lines.

Data Tables

Application AreaSpecific UsesKey Findings
ChemistryOrganic SynthesisServes as an intermediate for various chemical reactions
BiologyAntimicrobial StudiesInhibits bacterial growth; effective against multiple strains
MedicineDrug DevelopmentPotential use as an antimicrobial agent; ongoing studies on efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations (5 µg/mL to 50 µg/mL), revealing a dose-dependent response in bacterial inhibition.

Case Study 2: Enzyme Interaction

In vitro studies using human liver microsomes assessed the metabolic stability of the compound. Results indicated that this compound undergoes first-phase oxidation reactions, impacting its pharmacokinetic profile and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Torsion Angles and Molecular Geometry

The C—SO₂—NH—C torsion angle is a critical parameter affecting molecular conformation and packing. Comparisons with related compounds reveal:

Compound Torsion Angle Ring Tilt Angle Reference
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide -58.4° 77.1°
4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide -56.7° 56.5°
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide 77.8° 87.9°
4-Chloro-N-(2-chlorophenyl)benzenesulfonamide 57.6° Not reported

Key Observations :

  • The number and position of chlorine substituents significantly alter torsion angles. For example, the 3,5-dichloro analog exhibits a positive torsion angle (77.8°) due to steric and electronic effects .
  • Ring tilt angles increase with additional chlorine substituents, as seen in the 3,5-dichloro derivative (87.9° vs. 77.1° in the 3-chloro analog) .

Hydrogen Bonding and Crystal Packing

  • This compound : Forms inversion-related dimers via N—H⋯O hydrogen bonds, stabilized by van der Waals interactions .
  • 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide : Similar dimerization but with a larger tilt angle, leading to distinct packing motifs .
  • Benzoyl Derivatives : In N-(3-chlorobenzoyl)benzenesulfonamide, the N—H bond is antiperiplanar to the C=O group, influencing hydrogen-bonding networks .

Comparative Physicochemical Properties

Compound Melting Point Solubility Reference
This compound 165–167°C Low in water
4-Chloro-N-(2-methoxyphenyl)benzenesulfonamide 142–144°C Moderate in DMSO
4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide 182–184°C Low in ethanol

Trends : Bulkier substituents (e.g., dichlorophenyl) increase melting points due to enhanced intermolecular forces .

Hypoglycemic Activity

  • Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide) : A first-generation sulfonylurea antidiabetic drug. The addition of a propylcarbamoyl group enhances hypoglycemic activity compared to simpler aryl derivatives .

β-Amyloid Aggregation Inhibition

  • A related compound, 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide, inhibits Aβ42 aggregation with an IC₅₀ of 13 μM. This highlights the role of extended substituents in modulating activity .

Cytotoxicity and Selectivity

  • MMV665914 : A structurally complex sulfonamide derivative with selective activity against HEK293 cells, emphasizing the importance of substituent diversity in drug design .

Biological Activity

4-Chloro-N-(3-chlorophenyl)benzenesulfonamide, a sulfonamide compound, has garnered attention due to its notable biological activities , particularly as an antimicrobial agent . This compound features a unique chemical structure characterized by a sulfonamide group attached to a chlorinated aromatic system, with the molecular formula C12H9Cl2N1O2SC_{12}H_{9}Cl_{2}N_{1}O_{2}S. The presence of two chlorine atoms enhances its biological activity and distinguishes it from other sulfonamides.

Chemical Structure and Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, primarily through the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloroaniline. This synthesis can be summarized as follows:

  • Reactants : 4-chlorobenzenesulfonyl chloride and 3-chloroaniline.
  • Reaction Type : Nucleophilic substitution.
  • Product Formation : The resulting compound exhibits specific torsion angles around the sulfur atom, influencing its chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It functions by mimicking p-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the synthesis of folate, the compound effectively disrupts bacterial proliferation. Studies have shown that it possesses substantial inhibitory action against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Inhibition of Folate Synthesis : By competing with PABA, it hampers the formation of dihydrofolate, crucial for nucleic acid synthesis in bacteria.
  • Binding Affinity Studies : Interaction studies have revealed its binding affinity with enzymes involved in bacterial metabolism, suggesting a targeted approach in its antimicrobial activity.

Comparative Biological Activity

To further understand the biological significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-N-(2-chlorophenyl)benzenesulfonamideSimilar sulfonamide structure; different chlorinationDifferent biological activity profile
N-(3-Chlorophenyl)benzenesulfonamideLacks chlorine on the para positionBroader spectrum of activity against bacteria
4-Chloro-N-(phenyl)benzenesulfonamideNo additional chlorination on phenyl ringLess potent compared to chlorinated variants

The dual chlorination pattern in this compound enhances its biological activity while providing distinct chemical properties that differentiate it from other sulfonamides.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological models:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cell Viability Assays : In vitro tests showed that treatment with this compound led to a reduction in cell viability in bacterial cultures, indicating its potential as an effective antimicrobial agent .
  • Mechanistic Insights : Docking studies have suggested that the compound interacts with key enzymes involved in bacterial metabolism, further confirming its role as an antimicrobial agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Theoretical studies using tools like SwissADME have indicated favorable absorption characteristics, although specific pharmacokinetic parameters need further empirical validation.
  • Toxicity Profile : While preliminary studies suggest low toxicity levels, comprehensive toxicological assessments are necessary to ensure safety for potential clinical applications.

Q & A

Basic: What are the optimized synthetic routes for 4-chloro-N-(3-chlorophenyl)benzenesulfonamide?

Methodological Answer:
The compound is synthesized via a two-step sulfonylation reaction:

Sulfonyl chloride formation : Chlorobenzene reacts with chlorosulfonic acid in chloroform at 0°C, followed by hydrolysis to yield 4-chlorobenzenesulfonyl chloride .

Sulfonamide coupling : The sulfonyl chloride is reacted with 3-chloroaniline in a 1:1 stoichiometric ratio under reflux for 10 minutes. Purification involves recrystallization from ethanol, yielding colorless prismatic crystals (mp: 165–167°C) .
Key Parameters :

  • Temperature control (0°C for sulfonation, room temperature for coupling).
  • Solvent choice (chloroform for sulfonation, ethanol for recrystallization).

Basic: What spectroscopic and crystallographic methods are used for structural validation?

Methodological Answer:

  • FT-IR : Confirms sulfonamide group via N–H stretch (3260 cm⁻¹) and S=O asymmetric/symmetric stretches (1370 cm⁻¹ and 1170 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.4–7.8 ppm and NH proton at δ 10.2 ppm .
  • X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 9.378 Å, b = 13.478 Å, c = 10.251 Å. Hydrogen-bonded dimers stabilize the lattice .

Advanced: How can SHELX software improve crystallographic refinement for this compound?

Methodological Answer:
SHELXL is used for small-molecule refinement due to its robust handling of restraints and constraints:

  • Restraints : NH bond distances are restrained to 0.86 Å, while aromatic C–H bonds use a riding model (0.93 Å) .
  • Displacement parameters : Isotropic refinement with Uiso(H) = 1.2×Ueq(parent atom) .
  • Validation : R1 values < 0.05 and data-to-parameter ratios > 12 ensure reliability .

Advanced: How do substituent positions on the anilino ring influence torsional conformation?

Methodological Answer:
Substituent position dictates steric and electronic effects on the C–SO₂–NH–C torsion angle:

DerivativeTorsion AngleDihedral Angle (Aromatic Rings)Source
4-chloro-N-(3-chlorophenyl)-58.4°77.1°
4-chloro-N-(2-chlorophenyl)57.6°84.7°
4-chloro-N-(3,5-dichlorophenyl)77.8°87.9°

Ortho-substituents increase torsion due to steric clash with the NH group, while meta/para substituents allow planar conformations. DFT studies (e.g., Gaussian 16) can model rotational energy barriers .

Advanced: What intermolecular interactions govern crystal packing?

Methodological Answer:
The crystal lattice is stabilized by:

  • N–H⋯O hydrogen bonds : Form inversion dimers (N–H⋯O = 2.89 Å) .
  • van der Waals interactions : Between chlorophenyl groups (C⋯C distances: 3.4–3.6 Å) .
  • Anti-perpendicular alignment : The NH group and meta-Cl atom adopt a 180° dihedral angle, minimizing steric strain .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • Molecular docking : Target carbonic anhydrase IX (PDB: 3IAI) using AutoDock Vina. The sulfonamide group coordinates Zn²⁺ in the active site .
  • QSAR studies : Correlate Cl substituent positions with IC₅₀ values. Analogs with meta-Cl show higher activity (e.g., IC₅₀ = 12 nM vs. breast cancer cells) .

Advanced: How to resolve contradictions in crystallographic torsion angles?

Methodological Answer:
Discrepancies arise from:

  • Crystallization solvent : Ethanol vs. DMSO alters packing efficiency .
  • Data quality : High-resolution data (θ > 25°) reduces refinement errors .
  • Validation tools : Use PLATON/ADDSYM to check for missed symmetry .

Basic: How to troubleshoot low crystal yield during recrystallization?

Methodological Answer:

  • Solvent optimization : Use ethanol/water (3:1 v/v) for slow evaporation .
  • Temperature gradient : Cool from 60°C to 4°C at 2°C/hour.
  • Seeding : Introduce microcrystals to induce nucleation .

Advanced: What is the role of hydrogen bonding in solubility?

Methodological Answer:

  • Polarity : N–H⋯O bonds increase solubility in DMSO (logP = 2.1) vs. chloroform (logP = 3.4) .
  • Co-solvents : 10% PEG-400 in water enhances solubility 5-fold for in vitro assays .

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